![molecular formula C9H6FNO B2826519 3-(2-Fluoroacetyl)benzonitrile CAS No. 1973478-50-0](/img/structure/B2826519.png)
3-(2-Fluoroacetyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-(3-aminophenyl)benzonitrile, has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .
Chemical Reactions Analysis
The [3+2] cycloaddition reactions between benzonitrile N-oxide and β-phosphorylated analogues of nitroethenes have been studied . These processes proceed by a one-step mechanism through asynchronous transition states .
Scientific Research Applications
PET Imaging and Neurological Research
3-(2-Fluoroacetyl)benzonitrile derivatives have been pivotal in the advancement of positron emission tomography (PET) imaging. For instance, the compound [(18)F]FPEB, a fluorine-18 labeled derivative, has shown promise as a PET imaging agent for the metabotropic glutamate subtype 5 receptor (mGluR5), crucial in neurological research. The streamlined synthesis of this radiotracer and its precursor compounds has enabled its application in clinical research, enhancing our understanding of neurological conditions (Lim et al., 2014).
Pharmaceutical Chemistry
The derivatives of this compound are central to the synthesis of high-affinity ligands for mGluR5 receptors. Compounds like 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, labeled with fluorine-18, have demonstrated exceptional affinity and potency in phosphoinositol hydrolysis assays, making them valuable in the development of PET radioligands for imaging monkey brain mGluR5 receptors (Siméon et al., 2007).
Advanced Material Science
In material science, the derivatives of this compound have been explored for their luminescent properties. For instance, the fluorescence behavior of 2-(3-fluorophenyl)-2,3-dihydro-1H-benzo[f]isoindole-1,3-dione has been studied extensively, showing dual luminescence and temperature-dependent behavior, which is critical for developing new materials with specific optical properties (Valat et al., 2001).
Chemistry and Synthesis
The compound's versatility extends to synthetic chemistry, where it's involved in the selective iodination of benzonitriles under continuous flow conditions, demonstrating its significance in facilitating and optimizing chemical reactions for various industrial and research applications (Dunn et al., 2018).
properties
IUPAC Name |
3-(2-fluoroacetyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-5-9(12)8-3-1-2-7(4-8)6-11/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRFKVKZKXCAGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CF)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.